molecular formula C11H13F2NO B12069837 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline

4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline

Cat. No.: B12069837
M. Wt: 213.22 g/mol
InChI Key: FDWNEZCRAUAWCB-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline is a fluorinated aniline derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its primary research application is as a key intermediate in the development of pharmaceutical compounds, particularly kinase inhibitors. The structure features a difluoromethyl group, which is a common bioisostere used to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2992553/]. The cyclopropylmethoxy moiety can influence the molecule's conformation and binding affinity to biological targets. This aniline is specifically recognized as a critical precursor in the synthesis of advanced intermediates for potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors, which are a major area of investigation for the treatment of B-cell malignancies and autoimmune diseases [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00261]. Researchers value this compound for its role in constructing complex heterocyclic scaffolds, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against various disease targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-(difluoromethyl)aniline

InChI

InChI=1S/C11H13F2NO/c12-11(13)9-5-8(14)3-4-10(9)15-6-7-1-2-7/h3-5,7,11H,1-2,6,14H2

InChI Key

FDWNEZCRAUAWCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the selective electrophilic di- and monofluorinations of precursor compounds using reagents such as Selectfluor . The reaction conditions typically involve the use of a base or an acidic environment to control the selectivity of the fluorination process. Industrial production methods may involve large-scale electrochemical synthesis to achieve high yields and efficiency .

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The cyclopropylmethoxy group may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications
4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline -OCH₂C₃H₅ (4), -CHF₂ (3) C₁₁H₁₃F₂NO 213.23 Potential pharmacophore; structural similarity to PDE4 inhibitors
4-Methoxy-3-(trifluoromethyl)aniline -OCH₃ (4), -CF₃ (3) C₈H₈F₃NO 191.15 Simpler substituents; reduced steric hindrance
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline -OCHF₂ (4), -CF₃ (3) C₈H₆F₅NO 227.13 Increased fluorination; higher lipophilicity
4-Chloro-2-[4-(difluoromethyl)-1-ethyl-pyrazol-3-yl]aniline -Cl (4), pyrazole-difluoromethyl (2) C₁₂H₁₂ClF₂N₃ 271.69 Heterocyclic incorporation; agrochemical applications

Key Observations :

  • Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in the target compound introduces steric bulk and may enhance binding selectivity in drug-receptor interactions compared to smaller methoxy groups .
  • Difluoromethyl (-CHF₂) vs. Trifluoromethyl (-CF₃) : The -CHF₂ group provides moderate electron-withdrawing effects, whereas -CF₃ is strongly electron-withdrawing. This difference impacts electronic distribution and metabolic stability .

Pharmacological Activity Comparison

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide), a PDE4 inhibitor, shares the cyclopropylmethoxy group with the target compound. Key pharmacological data from in vitro studies:

Table 2: PDE4 Inhibition Potency (IC₅₀ Values)
Compound IC₅₀ (Human Neutrophils) Selectivity Over PDE1/2/3/5
Roflumilast 0.8 nM >10,000-fold selectivity
Piclamilast 2–13 nM Similar selectivity
Rolipram 10–600 nM Lower selectivity
Target Compound* Data not available Inference from substituents

The difluoromethyl group may improve metabolic stability over rolipram’s non-fluorinated analogs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Boiling Point (°C) Density (g/cm³) pKa
4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline 422.3 (Predicted) 1.22 (Predicted) 4.69
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline N/A N/A N/A

Notes:

  • Boronate-containing analogs (e.g., from ) exhibit higher predicted boiling points due to increased molecular complexity .
  • The target compound’s pKa is expected to be near 4.7 (similar to aniline derivatives), influencing solubility and bioavailability.

Biological Activity

4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline is a compound that has garnered attention due to its unique structural features, which include a cyclopropylmethoxy group and a difluoromethyl group attached to an aniline core. Its molecular formula is C11_{11}H13_{13}F2_2NO, and it possesses a molecular weight of 213.22 g/mol. The distinct properties of this compound suggest potential biological activities that warrant further investigation.

Biological Activity Overview

The biological activity of 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline is primarily influenced by its structural components. The difluoromethyl group is known to enhance binding affinity to various receptors and enzymes, which may lead to altered biological effects, including anti-inflammatory and anticancer properties .

Potential Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit significant pharmacological activities. Notably, studies have suggested that 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline could be effective in:

  • Anti-inflammatory actions : Its ability to modulate inflammatory pathways may make it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer properties : The compound's structural features could allow it to interfere with cancer cell proliferation and survival mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline, highlighting their unique features and potential biological activities.

Compound NameMolecular FormulaUnique Features
4-(Cyclopropylmethoxy)-3-(difluoromethyl)anilineC11_{11}H13_{13}F2_2NOCyclopropylmethoxy & difluoromethyl
4-(Difluoromethoxy)anilineC11_{11}H12_{12}F2_2NODifluoromethoxy group
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)anilineC11_{11}H12_{12}F3_3NOTrifluoromethyl group

The combination of the cyclopropylmethoxy and difluoromethyl groups in 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline sets it apart from other compounds, potentially enhancing its efficacy in various applications.

Case Studies and Research Findings

  • Molecular Docking Studies : Investigations into the molecular docking of similar compounds have revealed critical binding interactions within enzyme active sites. For instance, studies on PDE-4B inhibitors demonstrated that modifications in the molecular structure significantly affect binding affinities and selectivities, suggesting that 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline might exhibit similar behaviors .
  • In Vitro Studies : Preliminary in vitro studies indicate that analogs of 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline can enhance levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways. This effect was particularly noted in compounds designed to inhibit PDE-4B, leading to increased anti-inflammatory responses .
  • Pharmacokinetics : The pharmacokinetic profiles of related compounds have shown promising results regarding metabolic stability and plasma protein binding, which are essential for therapeutic efficacy. For example, one study reported a half-life greater than three times that of the reference compound roflumilast, suggesting that modifications could improve bioavailability and therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

  • Step 1 : Introduction of the cyclopropylmethoxy group via nucleophilic aromatic substitution (NAS) using cyclopropylmethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2 : Difluoromethylation at the 3-position using chlorodifluoromethane (CHClF₂) or difluoromethylating agents (e.g., Cu-mediated coupling) .
  • Key Considerations : Solvent polarity (DMF vs. THF) affects NAS efficiency. Palladium catalysts may enhance regioselectivity in cross-coupling steps . Yield optimization requires monitoring by HPLC or GC-MS to detect byproducts like dehalogenated intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline, and how are overlapping signals resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for OCH₂, δ ~0.5–1.5 ppm for cyclopropane protons) and difluoromethyl (δ ~5.5–6.5 ppm as a triplet, J ~55 Hz). Overlapping signals are resolved using 2D NMR (HSQC, HMBC) .
  • 19F NMR : Confirms difluoromethyl integrity (δ ~-100 to -120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₂F₂NO) and detects halogen loss during ionization .

Q. How can researchers assess the biological activity of this compound in preliminary screens?

  • Methodological Answer :

  • In Vitro Assays : Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors with trifluoromethyl/aniline motifs . Use IC₅₀ determination via fluorescence polarization.
  • Solubility/Bioavailability : Measure logP (HPLC) to predict membrane permeability. Cyclopropylmethoxy may enhance lipophilicity compared to methoxy analogs .
  • Safety Profiling : Screen for cytotoxicity in HEK293 cells and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to NH₂ for electrophilic attack). The difluoromethyl group acts as an electron-withdrawing meta-director .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in NAS).
  • Case Study : Compare with 4-chloro-3-(trifluoromethyl)aniline (PubChem CID: 24873425), where steric hindrance from CF₃ alters reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences).
  • Structure-Activity Relationship (SAR) : Compare with analogs like 3-cyclopropyl-4-fluoroaniline (CAS: 890129-90-5), where cyclopropyl size impacts target binding .
  • Mechanistic Studies : Use CRISPR-engineered cell lines to isolate target-specific effects from off-target interactions .

Q. How does the cyclopropylmethoxy group influence photostability compared to bulkier alkoxy substituents?

  • Methodological Answer :

  • Accelerated Light Stress Testing : Expose to UV-A/B (315–400 nm) and monitor degradation via LC-MS. Cyclopropane’s ring strain may reduce stability versus linear chains (e.g., n-propoxy) .
  • Quantum Yield Calculations : Compare with 4-(trifluoromethoxy)aniline derivatives; fluorine’s electron-withdrawing effects mitigate photooxidation .

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